
Calcium;ditetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium ditetrafluoroborate (CAS: 15978-68-4), with the molecular formula B₂CaF₈·xH₂O, is a fluoroborate salt composed of calcium cations (Ca²⁺) and tetrafluoroborate anions (BF₄⁻). It is commonly encountered in hydrate forms, though the exact degree of hydration may vary depending on synthesis conditions . This compound is of interest in coordination chemistry due to the ability of BF₄⁻ to act as a weakly coordinating anion, facilitating the stabilization of metal complexes in solution .
Key characteristics include:
- Molecular weight: Varies with hydration state (e.g., anhydrous form: ~209.88 g/mol).
- Structure: Tetrafluoroborate ions adopt a tetrahedral geometry, while calcium ions occupy cationic sites in the lattice. Coordination studies on analogous lead(II) complexes suggest that BF₄⁻ can engage in secondary interactions with metal centers, though calcium’s smaller ionic radius (1.00 Å vs. Pb²⁺’s 1.19 Å) likely reduces such interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium ditetrafluoroborate can be synthesized through the reaction of calcium salts with tetrafluoroboric acid. One common method involves the reaction of calcium carbonate (CaCO₃) with tetrafluoroboric acid (HBF₄) under controlled conditions. The reaction proceeds as follows:
CaCO3+2HBF4→Ca(BF4)2+CO2+H2O
This reaction is typically carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods
In industrial settings, calcium ditetrafluoroborate is produced by the electrolysis of calcium metal in a solution containing tetrafluoroboric acid. This method ensures high purity and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Calcium ditetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The tetrafluoroborate anion can be substituted by other anions in the presence of suitable reagents.
Hydrolysis: The compound is slightly sensitive to hydrolysis, leading to the formation of boric acid and calcium fluoride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium chloride (NaCl) can be used to substitute the tetrafluoroborate anion.
Hydrolysis: The reaction with water under acidic or basic conditions can lead to hydrolysis.
Major Products Formed
Substitution Reactions: Products include calcium chloride (CaCl₂) and sodium tetrafluoroborate (NaBF₄).
Hydrolysis: Products include boric acid (H₃BO₃) and calcium fluoride (CaF₂).
Scientific Research Applications
Calcium ditetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in biological research as a source of fluoride ions.
Industry: It is used as a corrosion inhibitor in the production of polycarboxylic acid and dextrose.
Mechanism of Action
The mechanism of action of calcium ditetrafluoroborate primarily involves the release of fluoride ions (F⁻) from the tetrafluoroborate anion. These fluoride ions can interact with various molecular targets, including calcium channels and enzymes. The fluoride ions can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Fluoroborate Compounds
Potassium Tetrafluoroborate (KBF₄)
- Molecular formula : KBF₄
- CAS : 14075-53-7
- Properties :
Comparison with Calcium Ditetrafluoroborate :
- Calcium’s divalent charge (vs. K⁺’s +1) results in stronger electrostatic interactions with BF₄⁻, likely reducing solubility in polar solvents.
- Structural studies on KBF₄ reveal a cubic crystal system, whereas calcium’s smaller size and charge may favor a different packing arrangement, though crystallographic data for the calcium salt remains sparse .
Sodium Tetrafluoroborate (NaBF₄)
- Molecular formula : NaBF₄
- CAS : 13755-29-8
- Properties :
Comparison with Calcium Ditetrafluoroborate :
- Sodium’s monovalent charge allows for higher solubility compared to the divalent calcium analog.
Magnesium Tetrafluoroborate (Mg(BF₄)₂)
- Molecular formula : Mg(BF₄)₂
- CAS: Not widely reported.
- Properties :
Comparison with Calcium Ditetrafluoroborate :
Structural and Functional Insights from Coordination Chemistry
Studies on lead(II) tetrafluoroborate complexes reveal that BF₄⁻ can participate in weak interactions with metal centers, such as hydrogen bonding or π-stacking, which influence crystallization behavior . For calcium:
- The Ca²⁺ ion’s smaller size compared to Pb²⁺ limits such secondary interactions, favoring simpler ionic lattices.
- Hydration effects : Water molecules in the hydrate form may bridge Ca²⁺ and BF₄⁻, altering solubility and stability .
Biological Activity
Calcium ditetrafluoroborate, chemically represented as CaB2F8, is a compound that has garnered interest due to its potential biological activities and applications in various fields, including medicine and materials science. This article delves into the biological activity of this compound, drawing from diverse research findings, case studies, and relevant data.
Calcium ditetrafluoroborate is a salt formed from calcium ions and tetrafluoroborate ions. Its molecular structure consists of two tetrafluoroborate units coordinated to a calcium ion. The tetrafluoroborate ion (BF4−) is known for its stability and ability to act as a fluoride source.
Biological Activity Overview
The biological activity of calcium ditetrafluoroborate has been explored in various studies, primarily focusing on its toxicity, bioavailability, and potential therapeutic effects.
Toxicological Evaluations
- Acute and Chronic Toxicity : Research indicates that calcium ditetrafluoroborate exhibits low acute toxicity. In studies involving animal models, the no observed adverse effect level (NOAEL) was determined to be significantly high, suggesting a favorable safety profile for potential therapeutic uses .
- Organ Distribution Studies : A study involving the distribution of potassium tetrafluoroborate (a related compound) showed that after administration, the highest accumulation was observed in the thyroid gland, indicating a potential endocrine interaction . This finding raises questions about the biological implications of fluoride accumulation in sensitive tissues.
- Hematological Effects : In a 28-day study on rats, significant changes were noted in hematological parameters at higher doses. Specifically, female rats exhibited dose-dependent decreases in erythrocyte count and hematocrit values at doses above 80 mg/kg body weight . These effects were reversible after a recovery period.
Case Study 1: Thyroid Gland Activity
A notable case study involved the administration of potassium tetrafluoroborate to rats, which demonstrated that the compound's specific activity in the thyroid gland was significantly higher than in other organs . This suggests that calcium ditetrafluoroborate may influence thyroid function and warrants further investigation into its role in thyroid hormone regulation.
Case Study 2: Skin Irritation Tests
In skin irritation tests conducted on guinea pigs, tetrafluoroboric acid (related to calcium ditetrafluoroborate) caused corrosive injuries, while potassium tetrafluoroborate showed no irritant effects on rabbit skin . These contrasting results highlight the need for careful evaluation of different fluoroboric compounds regarding their biological safety.
Table 1: Summary of Biological Activities
Mechanistic Insights
The mechanisms underlying the biological activity of calcium ditetrafluoroborate are not fully understood but may involve:
- Endocrine Disruption : The accumulation of fluoride ions could disrupt normal hormonal signaling pathways.
- Oxidative Stress : Fluoride exposure has been linked to increased oxidative stress markers in various studies.
- Cellular Interactions : Further research is needed to elucidate how calcium ditetrafluoroborate interacts at the cellular level, particularly concerning cell signaling and metabolic pathways.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing calcium ditetrafluoroborate salts?
Calcium ditetrafluoroborate salts are typically synthesized via metathesis reactions. A common method involves reacting benzimidazolium halides with sodium hydride (NaH) in tetrahydrofuran (THF), followed by anion exchange using silver tetrafluoroborate (AgBF₄). For example:
- Stir benzimidazolium halides (2.30 mmol) with NaH (2.50 mmol) in THF for 6 hours.
- Remove solvent via vacuum distillation, extract with toluene, and wash with hexane.
- React the intermediate with AgBF₄ (2.46 mmol) in THF for 30 minutes to precipitate Ag halides.
- Crystallize the product from ethanol .
This method yields >70% purity, confirmed by ¹H-NMR and elemental analysis.
Q. How should researchers characterize calcium ditetrafluoroborate derivatives using spectroscopic methods?
Key characterization techniques include:
- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.2–8.4 ppm) and alkyl chain signals (e.g., N-CH₂ at δ 4.4–4.6 ppm). Dihedral angles of bridge-methylene groups can be calculated using ChemDraw 3D .
- IR spectroscopy : Detect BF₄⁻ vibrations (~1030 cm⁻¹) and C=N stretches (~1520 cm⁻¹) .
- Mass spectrometry (MS) : Use ES-API to confirm molecular ions (e.g., [M-2BF₄⁻]⁺ at m/z 354.3) .
- Elemental analysis : Verify purity (e.g., C: 67.91%, H: 5.78% vs. theoretical C: 68.04%) .
Always cross-reference data with PubChem or EPA DSSTox entries for validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for calcium ditetrafluoroborate derivatives?
Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in alkyl chains .
- Crystal packing : Compare solution-state NMR with solid-state structures (e.g., X-ray diffraction data showing Pbca symmetry with a = 9.85 Å, b = 16.51 Å) .
- Paramagnetic impurities : Purify samples via recrystallization (e.g., ethanol/hexane mixtures) and repeat NMR under inert atmospheres .
Q. What strategies optimize reaction yields in ditetrafluoroborate-mediated catalytic applications?
To enhance catalytic efficiency in reactions like cross-coupling:
- Ligand design : Use rigid imidazolium ligands (e.g., C₁₉H₂₇N₅ derivatives) to stabilize metal centers .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve ion dissociation, as shown by fluorescence depolarization studies .
- Reaction conditions : Optimize temperature (e.g., 60–80°C) and stoichiometry (1:1.2 substrate:catalyst ratio) .
Monitor progress via LC-MS and compare with reference spectra .
Q. How can crystal structures of calcium ditetrafluoroborate complexes be determined accurately?
Follow these steps for single-crystal X-ray diffraction:
- Data collection : Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Apply ShelXT for direct methods and ShelXL for refinement (R₁ < 0.05).
- Validation : Check for voids (< 0.5% electron density) and ADPs (≤ 0.05 Ų for non-H atoms) .
For ionic liquids, ensure low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts .
Properties
IUPAC Name |
calcium;ditetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Ca/c2*2-1(3,4)5;/q2*-1;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLNCCJTKRTQEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2CaF8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.